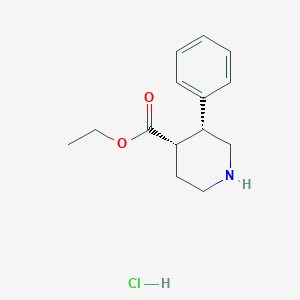

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

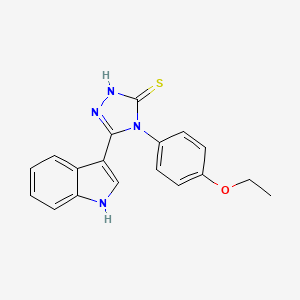

The compound "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzenesulfonamide" is a chemical entity that appears to be related to a family of compounds that exhibit interesting chemical and physical properties. The related compounds have been studied for their intramolecular charge transfer (ICT) properties, enantioselective fluorination reactions, and synthetic pathways for creating complex molecular structures.

Synthesis Analysis

The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines has been demonstrated through a short and efficient protocol that allows for a broad range of substituents on the aromatic rings and high functional group tolerance. This process involves starting with ortho-brominated aromatic aldehydes and primary aromatic amines, which undergo condensation under reductive conditions to yield N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline structure is then completed using a palladium-catalyzed ethoxyvinylation and subsequent reductive N-alkylation sequence . Although the specific synthesis of "this compound" is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been shown to influence their chemical behavior significantly. For instance, the planarized molecule NTC6, which is structurally related, exhibits fast and efficient ICT and dual fluorescence in various solvents. This behavior is attributed to the small energy gap between the S(1) and S(2) states, which is a critical factor for ICT in aminobenzonitriles .

Chemical Reactions Analysis

The reactivity of N-fluorobenzenesulfonamide derivatives has been fine-tuned by modifying the substituents on the phenyl rings. These modifications have been used to achieve enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. The results indicate that the choice of substituents can significantly affect the yield and selectivity of the fluorination reactions . This suggests that the reactivity of "this compound" could also be influenced by its substituents, potentially allowing for tailored chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through solvatochromic measurements and analysis of their fluorescence behavior. For example, the ICT state of NTC6 has a dipole moment of around 19 D, which is similar to that of 4-(dimethylamino)benzonitrile (DMABN), a well-known compound with ICT characteristics. The dipole moment is a crucial factor in understanding the solvatochromic behavior and the interaction of these molecules with solvents . The specific physical and chemical properties of "this compound" would likely be influenced by its molecular structure and the presence of the fluorobenzenesulfonamide group.

Propriétés

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-2-3-12-22-17-10-9-15(13-14(17)8-11-19(22)23)21-26(24,25)18-7-5-4-6-16(18)20/h4-7,9-10,13,21H,2-3,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIICWLASHOPMDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)

![2-amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2531404.png)

![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531410.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-2-chloropropan-1-one](/img/structure/B2531411.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2531414.png)